molecular formula C21H18O3S B14518128 2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- CAS No. 62384-85-4

2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]-

Cat. No.: B14518128
CAS No.: 62384-85-4
M. Wt: 350.4 g/mol
InChI Key: IYCTWNPYSVXSLQ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring. This specific compound is characterized by the presence of a methyl group at the 8th position and a naphthalenylsulfonylmethyl group at the 4th position, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of the methyl group at the 8th position and the naphthalenylsulfonylmethyl group at the 4th position. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- stands out due to its unique substitution pattern, which imparts specific chemical and biological properties not found in other benzopyran derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62384-85-4

Molecular Formula

C21H18O3S

Molecular Weight

350.4 g/mol

IUPAC Name

8-methyl-4-(naphthalen-2-ylsulfonylmethyl)-2H-chromene

InChI

InChI=1S/C21H18O3S/c1-15-5-4-8-20-18(11-12-24-21(15)20)14-25(22,23)19-10-9-16-6-2-3-7-17(16)13-19/h2-11,13H,12,14H2,1H3

InChI Key

IYCTWNPYSVXSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CCO2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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